4-Chloro-8-methyl-5-nitrocinnoline
Description
4-Chloro-8-methyl-5-nitrocinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure with two adjacent nitrogen atoms. Key features of the compound include:
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
4-chloro-8-methyl-5-nitrocinnoline |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-2-3-7(13(14)15)8-6(10)4-11-12-9(5)8/h2-4H,1H3 |
InChI Key |
BLVVIWJFPDYVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-5-nitrocinnoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-8-methylcinnoline. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring of the compound. This can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-5-nitrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: 4-Chloro-8-methyl-5-aminocinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-8-methyl-5-nitrocinnoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-5-nitrocinnoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Substituent Position and Electronic Effects
- Chlorine at position 8 in this compound may reduce metabolic degradation compared to position 5, as steric hindrance increases .
- Methoxy substitution in 4-Amino-5-chloro-8-methoxyquinoline (CAS 1189107-27-4) improves water solubility, critical for bioavailability in drug formulations .
- Trifluoromethyl (CF₃) Group: In 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7), the CF₃ group significantly boosts lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .
Biological Activity
4-Chloro-8-methyl-5-nitrocinnoline is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The presence of chloro and nitro groups in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 239.64 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₃O₂ |
| Molecular Weight | 239.64 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include nitration followed by chlorination and methylation processes. These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted that nitro-substituted compounds often show enhanced activity against bacteria and fungi due to their ability to disrupt cellular processes .
Antileishmanial and Antitrypanosomal Activity
The compound's structural features position it as a potential candidate for treating neglected tropical diseases such as leishmaniasis and Chagas disease. The presence of nitro and chloro groups has been associated with increased biological activity against these diseases, as evidenced by various studies that identified similar compounds with promising results .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on mammalian cells. Results indicated that while the compound exhibits significant biological activity, its cytotoxicity must be carefully assessed to determine therapeutic viability. The IC50 values from these studies provide insights into the effective concentration required to inhibit cell growth.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several nitro-substituted cinnolines, including this compound. The results demonstrated that this compound had an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties .
Study 2: Leishmaniasis Treatment Potential
Another significant research effort focused on the antileishmanial activity of halogenated derivatives. The study found that compounds similar to this compound showed promising results in inhibiting Leishmania spp., suggesting its potential as a lead molecule for drug development against leishmaniasis .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism.
- DNA Interaction : Nitro groups can form reactive intermediates that interact with DNA, leading to cellular damage in pathogens.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
